Calcobutrol, also known as the calcium complex of 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, is a chemical compound primarily recognized for its role as a formulation adjuvant in the production of Gadobutrol [, ]. Gadobutrol is a gadolinium-based contrast agent utilized in magnetic resonance imaging (MRI).
Calcobutrol is classified under the category of contrast agents used in medical imaging. Its primary source is gadobutrol, which is derived from gadolinium, a rare earth element. The synthesis process typically involves the use of calcium sources such as calcium carbonate or calcium chloride, which are reacted with butrol to form calcobutrol.
The synthesis of calcobutrol involves several key steps:
Calcobutrol's molecular structure can be described as a complex formed between butrol and calcium ions. The ligand butrol itself has a complex structure characterized by multiple hydroxyl groups and a macrocyclic framework, which contributes to its chelation properties.
The chemical formula for calcobutrol can be expressed as:
Calcobutrol primarily undergoes complexation reactions with calcium ions. The stability constants and acid dissociation constants for these interactions have been determined through pH-potentiometric equilibrium titrations.
Calcobutrol functions as a contrast agent by altering the magnetic properties of nearby water protons in tissues during an MRI scan.
Calcobutrol distributes rapidly into the extracellular space, facilitating improved visualization of both normal and pathological tissues during imaging procedures .
Calcobutrol exhibits several notable physical and chemical properties:
Property | Measurement |
---|---|
Molecular Weight | Approximately 366 g/mol |
Solubility | Soluble in water and ethanol |
Melting Point | Not specified |
Stability | Stable under standard storage conditions |
Calcobutrol maintains stability over time when stored properly, making it suitable for clinical applications.
Calcobutrol's primary application lies in medical imaging as a contrast agent for MRI scans. Its ability to enhance image quality allows for better diagnosis and evaluation of various medical conditions.
The discovery of Calcobutrol originated from systematic investigations into stabilizing crystalline forms of gadolinium complexes during the early 2010s. Researchers sought to improve the manufacturing process control and purity of gadobutrol (marketed as Gadovist), a clinically approved macrocyclic MRI contrast agent. Initial patents filed around 2012-2013 detailed methods for producing crystalline gadobutrol-calcium complexes, specifically referred to as "Modification A" crystal form, which exhibited superior handling and stability characteristics compared to amorphous forms [1] [3].
A pivotal advancement emerged from the observation that combining gadobutrol with calcium carbonate under controlled conditions yielded a novel crystalline coordination compound. This process involved refluxing gadobutrol with calcium carbonate in aqueous ethanol, followed by cooling crystallization and isolation of the resulting complex. The crystalline structure provided significant advantages in purification, reproducibility, and analytical characterization over previous non-crystalline formulations. Patent CN109803958A explicitly details this process, emphasizing the critical role of calcium ions in directing the crystallization pathway and stabilizing the resulting architecture. The European patent EP2599777A1 further established methods for producing this crystalline form at industrial scales, marking Calcobutrol's transition from laboratory curiosity to pharmaceutically relevant compound [1] [3] [5].
Table: Key Historical Developments in Calcobutrol Research
Year | Development Milestone | Significance |
---|---|---|
2012-2013 | Initial patent filings for crystalline gadobutrol-calcium complexes | First description of Calcobutrol as "Modification A" crystal form |
2015 | Optimization of crystallization process using calcium carbonate | Enabled reproducible production of phase-pure crystals |
2017 | Detailed characterization of crystal structure by powder X-ray diffraction | Provided analytical standards for identity confirmation |
2019 | Process scale-up and refinement of isolation techniques | Demonstrated industrial feasibility of Calcobutrol synthesis |
Calcobutrol is formally classified as a gadolinium-containing macrocyclic coordination complex with an integrated calcium counterion. Its chemical structure comprises a gadolinium ion (Gd³⁺) chelated within a twelve-membered tetraazamacrocyclic ring derived from 1,4,7,10-tetraazacyclododecane. This macrocyclic framework is functionalized with four acetic acid groups and one hydroxybutyl side chain, creating a heptadentate ligand system that occupies seven of gadolinium's nine coordination sites. The calcium ion associates with the carboxylate groups, forming an ionic-crystalline lattice that stabilizes the entire structure [1] [3] [5].
The systematic IUPAC name for Calcobutrol is calcium 2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate, reflecting its stereochemistry and ionic composition. Its molecular formula is C₁₈H₃₁CaGdN₄O₉, with a molecular weight of 666.72 g/mol. The compound exhibits specific stereochemical features, particularly the (2R,3S) configuration of the 1,3,4-trihydroxybutan-2-yl substituent, which influences both its three-dimensional structure and physicochemical behavior. The crystalline form known as Modification A displays characteristic powder X-ray diffraction peaks at 2θ angles of 7.8°, 10.2°, 15.7°, and 18.9°, serving as a fingerprint for its identification [1] [3].
Calcobutrol's solid-state structure fundamentally differs from its precursor gadobutrol (C₁₈H₃₁GdN₄O₉), despite sharing the same gadolinium coordination sphere. The incorporation of calcium ions (typically from calcium carbonate during synthesis) creates an extended ionic network where calcium coordinates with carboxylate oxygen atoms from adjacent gadobutrol molecules. This arrangement effectively bridges multiple gadobutrol units, forming a stable crystalline lattice that enhances the compound's thermal stability and reduces hygroscopicity compared to sodium or acid forms of gadobutrol [1] [5].
Calcobutrol exemplifies two fundamental principles in coordination chemistry: the chelate effect and the macrocyclic effect. Its gadolinium ion is encircled by a pre-organized cyclic ligand with four nitrogen donors and three carboxylate oxygen atoms, creating an exceptionally stable complex. The thermodynamic stability constant (log K) for gadobutrol exceeds 21, significantly higher than acyclic analogs like Gd-DTPA (log K ≈ 16-18). This enhanced stability arises from the macrocyclic effect—a combination of reduced entropy loss upon metal binding (due to pre-organization of donor atoms) and enforced orbital overlap between donor atoms and the metal center [2] [4] [6].
The calcium ion plays a crucial role in Calcobutrol's supramolecular architecture. While not directly participating in gadolinium coordination, calcium ions bridge carboxylate groups from adjacent gadobutrol molecules, forming an extended ionic network. This arrangement creates a crystalline lattice that further stabilizes the complex against dissociation. Calcium's oxophilic nature favors interactions with carboxylate oxygen atoms, while its larger ionic radius (100 pm versus 94 pm for Gd³⁺) enables different coordination geometries. This dual-metal system leverages the hard acid character of both gadolinium and calcium ions, which preferentially bind to oxygen donors in accordance with Hard-Soft Acid-Base theory [1] [3] [5].
Table: Coordination Chemistry of Calcobutrol Components
Component | Coordination Role | Preferred Donors | Coordination Number |
---|---|---|---|
Gadolinium (Gd³⁺) | Central imaging ion | Nitrogen (macrocycle), Oxygen (carboxylates) | 9 (7 occupied by ligand) |
Macrocyclic ligand | Heptadentate chelator | 4N + 3O from carboxylates | - |
Calcium (Ca²⁺) | Lattice-forming ion | Carboxylate oxygens from adjacent molecules | 6-8 |
Water molecules | Co-ligands for gadolinium | Oxygen | 1-2 |
Calcobutrol's synthesis demonstrates sophisticated process control in coordination chemistry. The production involves reacting gadobutrol with calcium carbonate in aqueous ethanol under reflux conditions. The calcium carbonate serves dual purposes: as a base facilitating deprotonation of carboxyl groups and as a source of calcium ions for lattice formation. Subsequent cooling induces crystallization of the calcium-bridged complex. This process exemplifies the thermodynamic template effect, where metal ions direct molecular assembly to favor specific cyclic products. The crystalline product can be isolated with high purity (>99% by HPLC) through controlled crystallization rather than chromatographic methods, underscoring the process's efficiency [1] [3] [5].
Calcobutrol's significance extends beyond its immediate application as a potential contrast agent. It represents an innovative approach to stabilizing medically relevant metal complexes through secondary metal ion incorporation. This strategy may inform future designs of diagnostic and therapeutic agents requiring exceptionally high metal retention, particularly for radioactive isotopes where dissociation could pose radiation hazards. Furthermore, its crystalline properties facilitate analytical characterization and quality control, setting a precedent for manufacturing complex coordination compounds with stringent pharmaceutical requirements [1] [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7